molecular formula C13H11N5S B1433342 4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1055069-00-5

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B1433342
CAS No.: 1055069-00-5
M. Wt: 269.33 g/mol
InChI Key: RUEAPDROQMHUHR-UHFFFAOYSA-N
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Description

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C13H11N5S and its molecular weight is 269.33 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with tyrosine kinases, a group of enzymes that are pivotal in the regulation of cellular processes such as growth, differentiation, and metabolism . The interaction between this compound and tyrosine kinases involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the phosphorylation of target proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in HeLa cells . The mechanism involves the inhibition of cyclin-dependent kinases (CDKs) and the disruption of cell signaling pathways that are essential for cell proliferation . Additionally, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary actions is the binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This binding prevents the transfer of phosphate groups to tyrosine residues on target proteins, which is a critical step in signal transduction pathways . Furthermore, this compound can induce conformational changes in the enzyme, leading to its inactivation . The inhibition of tyrosine kinases by this compound results in the suppression of downstream signaling pathways that promote cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its efficacy, as it must remain intact to exert its inhibitory effects . Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which facilitate its biotransformation into various metabolites . These metabolites can either be excreted from the body or further processed to exert additional biological effects . The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as albumin can influence the distribution and localization of this compound in the bloodstream . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of the compound .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes . The presence of specific targeting signals and post-translational modifications can direct this compound to particular cellular compartments, enhancing its efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5S/c1-8-11(10-4-6-16-13(14)18-10)19-12(17-8)9-3-2-5-15-7-9/h2-7H,1H3,(H2,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEAPDROQMHUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Reactant of Route 6
4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.